N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
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Overview
Description
“N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide” is a complex organic compound. It contains several functional groups and rings, including an acetyl group, a thiophene ring, a pyrazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic and would contribute to the compound’s stability . The acetyl and acetamide groups would likely be involved in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar carbonyl groups would likely make the compound relatively stable and polar .
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research highlighted the effect of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity for both the ligands and their complexes. This study opens avenues for the development of new antioxidant agents based on pyrazole-acetamide derivatives (Chkirate et al., 2019).
Pharmacological Evaluation for Therapeutic Applications
Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study demonstrates the potential of pyrazole-acetamide derivatives in developing new therapeutic agents with broad pharmacological activities (Faheem, 2018).
Synthesis and Characterization of Novel Derivatives
Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety. These compounds were evaluated for their antimicrobial activities, showcasing the versatility of pyrazole-acetamide derivatives in generating new antimicrobial agents (Saravanan et al., 2010).
Chemoselective Acetylation and Drug Synthesis
Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming to synthesize intermediates like N-(2-hydroxyphenyl)acetamide for antimalarial drugs. This research highlights the role of pyrazole-acetamide derivatives in synthesizing key intermediates for drug development (Magadum & Yadav, 2018).
Antitumor and Antimicrobial Activities
Several studies have synthesized novel derivatives of pyrazole-acetamide and evaluated their antitumor and antimicrobial activities. For instance, Darwish et al. (2014) developed new heterocyclic compounds incorporating a sulfamoyl moiety with promising antimicrobial properties (Darwish et al., 2014). Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Mechanism of Action
Target of Action
For instance, cyanoacetamide-N-derivatives, which share a similar structure, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .
Biochemical Pathways
For instance, thiophene derivatives, which share a similar structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pharmacokinetics
It’s known that tertiary aliphatic amines, which share a similar structure, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
For instance, indole derivatives, which share a similar structure, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the synthesis of similar compounds may be carried out in several ways, involving the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Future Directions
properties
IUPAC Name |
N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFXDDQKYUBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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